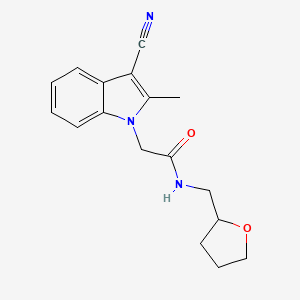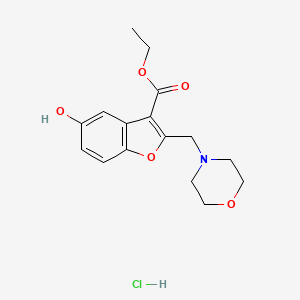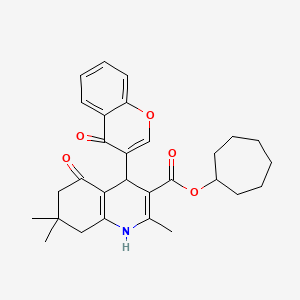![molecular formula C15H20N2O7S B3983296 ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3983296.png)
ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MNSP and is a member of the sulfonyl group of compounds. The compound has been found to have several interesting properties that make it useful for various scientific applications.
Mécanisme D'action
The mechanism of action of MNSP is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
MNSP has been found to have several biochemical and physiological effects. Some of the effects of MNSP are:
1. Inhibition of enzyme activity: MNSP has been found to inhibit the activity of certain enzymes that are involved in various biological processes.
2. Anti-inflammatory effects: MNSP has been found to have anti-inflammatory effects that make it useful for the treatment of various inflammatory diseases.
3. Anticancer effects: MNSP has been found to have anticancer effects that make it useful for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MNSP has several advantages and limitations for lab experiments. Some of the advantages are:
1. High purity: MNSP can be synthesized with high purity, which makes it useful for various lab experiments.
2. Stable: MNSP is stable under various conditions, which makes it useful for various lab experiments.
3. Low toxicity: MNSP has low toxicity, which makes it safe for various lab experiments.
Some of the limitations of MNSP are:
1. Cost: MNSP is a relatively expensive compound, which makes it difficult to use in large-scale experiments.
2. Limited solubility: MNSP has limited solubility in water, which makes it difficult to use in aqueous solutions.
3. Limited stability: MNSP has limited stability under certain conditions, which makes it difficult to use in some lab experiments.
Orientations Futures
There are several future directions for the research on MNSP. Some of the future directions are:
1. Development of new synthesis methods: New synthesis methods for MNSP can be developed to make the compound more accessible and cost-effective.
2. Investigation of the mechanism of action: Further investigation of the mechanism of action of MNSP can provide insights into the biological processes that the compound affects.
3. Development of new applications: New applications for MNSP can be developed based on the compound's properties and effects.
Conclusion:
In conclusion, MNSP is a chemical compound that has several interesting properties that make it useful for various scientific applications. The compound has been found to have anti-inflammatory, anticancer, and antimicrobial properties. MNSP has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound. Further research on MNSP can provide insights into the biological processes that the compound affects and can lead to the development of new applications for the compound.
Applications De Recherche Scientifique
MNSP has been extensively studied for its potential applications in scientific research. The compound has been found to have several interesting properties that make it useful for various scientific applications. Some of the research applications of MNSP are:
1. Anti-inflammatory properties: MNSP has been found to have anti-inflammatory properties that make it useful for the treatment of various inflammatory diseases.
2. Anticancer properties: MNSP has been found to have anticancer properties that make it useful for the treatment of various types of cancer.
3. Antimicrobial properties: MNSP has been found to have antimicrobial properties that make it useful for the treatment of various microbial infections.
Propriétés
IUPAC Name |
ethyl 1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7S/c1-3-24-15(18)11-5-4-8-16(10-11)25(21,22)12-6-7-14(23-2)13(9-12)17(19)20/h6-7,9,11H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFJDZDTLUWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983222.png)




![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3983257.png)
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)




